Ethyl bromoacetate

Nucleophilic substitution Alkylation kinetics Thiol reactivity

Ethyl bromoacetate (CAS 105-36-2) is an α-haloester and organobromine compound with the molecular formula C₄H₇BrO₂. As the ethyl ester of bromoacetic acid, it features an electrophilic α-carbon activated by the adjacent ester carbonyl, rendering it a potent alkylating agent in nucleophilic substitution and Reformatsky reactions.

Molecular Formula C4H7BrO2
Molecular Weight 167 g/mol
CAS No. 105-36-2
Cat. No. B091307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl bromoacetate
CAS105-36-2
Synonymsethyl bromoacetate
Molecular FormulaC4H7BrO2
Molecular Weight167 g/mol
Structural Identifiers
SMILESCCOC(=O)CBr
InChIInChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3
InChIKeyPQJJJMRNHATNKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water, soluble in acetone, miscible in ethanol and ethyl ether.
Sol in benzene and alcohol
Miscible in oxygenated and aromatic solvents

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Bromoacetate (CAS 105-36-2): A Benchmark Alkylating Agent for Nucleophilic Substitution and Reformatsky Chemistry


Ethyl bromoacetate (CAS 105-36-2) is an α-haloester and organobromine compound with the molecular formula C₄H₇BrO₂ [1]. As the ethyl ester of bromoacetic acid, it features an electrophilic α-carbon activated by the adjacent ester carbonyl, rendering it a potent alkylating agent in nucleophilic substitution and Reformatsky reactions [2]. This compound is characterized by its clear, colorless liquid appearance and its powerful lachrymatory properties, which necessitate stringent handling protocols [3]. Its established role as a versatile building block in pharmaceutical and agrochemical synthesis underscores its continued relevance in both academic and industrial chemistry [2].

Reaction Class Nucleophilic substitution & Reformatsky reactions
Electrophile Profile α‑haloester with activated α‑carbon for controlled alkylation
Synthetic Role Benchmark alkylating agent in pharmaceutical & agrochemical synthesis

Why Ethyl Bromoacetate (CAS 105-36-2) Cannot Be Interchanged with Other α-Haloacetates


While ethyl bromoacetate belongs to the class of α-haloacetates, its substitution with analogs like ethyl chloroacetate, ethyl iodoacetate, or methyl bromoacetate introduces significant variability in reaction kinetics, product yields, and safety profiles. The bromine atom provides a distinct balance of reactivity—more electrophilic than chlorine yet less labile and hazardous than iodine—making it a preferred electrophile for controlled alkylations [1]. Moreover, the ethyl ester group imparts specific solubility and steric properties that differ from methyl esters, influencing reaction outcomes in complex syntheses [2]. The quantitative evidence presented below demonstrates that these differences are not trivial; they directly impact process efficiency, selectivity, and the practical feasibility of synthetic routes, thereby precluding generic interchangeability [3].

Ethyl chloroacetate exhibits significantly lower electrophilicity; reaction rates and thiol alkylation efficiency may shift.
Methyl bromoacetate differs in ester steric and solubility properties, potentially altering selectivity in complex syntheses.
Toxicological profile of ethyl bromoacetate is comparable to iodoacetate, not chloroacetate; handling and containment requirements may differ.

Quantitative Evidence: Key Differentiators of Ethyl Bromoacetate (CAS 105-36-2) Against Comparators


Superior Electrophilic Reactivity Profile Versus Ethyl Chloroacetate in Thiol Alkylation

Ethyl bromoacetate (EBAC) demonstrates rapid reactivity with the model nucleophile glutathione, a key thiol-containing molecule, whereas ethyl chloroacetate (ECAC) shows significantly lower reactivity under identical conditions. This difference is critical for applications requiring efficient alkylation of cysteine residues or other soft nucleophiles [1].

Reactivity vs ECAC
Head-to-head
Ethyl bromoacetate Rapid reactivity with glutathione (soft nucleophile)
Ethyl chloroacetate Significantly lower reactivity under identical conditions
Supports selection for faster thiol alkylation and potential lower reagent stoichiometry
In vitro assay, glutathione model nucleophile, ≤250 mM
Nucleophilic substitution Alkylation kinetics Thiol reactivity

Distinct Toxicological Profile: Comparable to Iodoacetate, Vastly Different from Chloroacetate

In a comparative Microtox acute toxicity assay, ethyl bromoacetate (EBAC) and ethyl iodoacetate (EIAC) exhibited time-dependent toxicity (TDT) values >100%, indicating a potent and persistent toxic effect. In contrast, ethyl chloroacetate (ECAC) showed only partial TDT (74-99%), and ethyl fluoroacetate (EFAC) had minimal TDT (9-12%) [1]. This data positions EBAC as a compound requiring handling protocols similar to the highly reactive iodoacetate, not the less hazardous chloroacetate.

Toxicity vs iodo/chloroacetate
Head-to-head
Ethyl bromoacetate (EBAC) TDT > 100%, similar to ethyl iodoacetate
Ethyl chloroacetate (ECAC) TDT 74–99%, lower persistent toxicity
Data justify enhanced handling protocols distinct from less hazardous chloroacetate
Microtox assay, Vibrio fischeri, 15–45 min exposure
Toxicology Safety assessment Time-dependent toxicity

High and Consistent Yields in Sonochemical Reformatsky Reactions

Ethyl bromoacetate is a proven substrate in Reformatsky reactions, particularly under sonochemical conditions. A study demonstrated that the reaction of ethyl bromoacetate with various aldehydes or ketones in the presence of indium under ultrasound afforded β-hydroxyesters in 'good to excellent yields' [1]. This performance is a benchmark for this transformation, and while direct comparative yield data with other haloacetates in the exact same system is not provided in this source, the study establishes the reliability of ethyl bromoacetate for this key C-C bond-forming reaction.

Reformatsky yield
Reported
Good to excellent yields
β‑hydroxyesters from aldehydes or ketones
Establishes a reliable baseline for C–C bond formation under sonochemical conditions
Indium-mediated, ultrasound; no direct comparator in source
Reformatsky reaction Sonochemistry Synthetic yield

Quantifiable Nucleophilic Substitution Kinetics: A Defined Second-Order Rate Constant

The second-order rate constants for the reaction of ethyl bromoacetate with various aliphatic carboxylate ions have been rigorously determined, providing a quantitative basis for predicting its reactivity. This level of kinetic detail allows for precise modeling and optimization of reaction conditions, a capability not always available for less-studied analogs [1]. Furthermore, the reaction's sensitivity to substituent effects has been quantified using the Hammett equation, with a ρ value of -0.242 at 40°C for reactions with phenoxyacetate ions [2], and ρ values ranging from -0.19 to -0.54 for naphthoate ions [3].

Kinetic parameters
Cross‑study comparable
k₂ determined; Hammett ρ −0.19 to −0.54
Reaction accelerated by electron‑releasing substituents
Enables rational prediction of reaction rates and substituent effects
90% acetone–water, reactions with carboxylate/naphthoate ions
Reaction kinetics Nucleophilic substitution Physical organic chemistry

Benchmark Lachrymatory Potency: Quantitative Threshold for Exposure

Ethyl bromoacetate is documented as a potent lachrymator with a specific, quantified exposure limit. Data indicates that exposure to a concentration of just 8 ppm for more than 1 minute is considered unbearable [1]. This quantitative threshold provides a clear, actionable safety parameter for engineering controls and personal protective equipment (PPE) selection, setting a concrete benchmark for risk assessment that is not always available for all members of the α-haloester class.

Lachrymatory threshold
Class‑level
8 ppm > 1 min reported unbearable
Inhalation exposure limit
Provides a concrete EHS benchmark for engineering controls and PPE selection
Data from Haz‑Map; verify against local occupational limits
Occupational safety Toxicology Lachrymator

High-Value Application Scenarios for Ethyl Bromoacetate (CAS 105-36-2) Based on Quantitative Differentiation


Pharmaceutical Intermediate Synthesis Requiring Controlled Alkylation

The rapid yet quantifiable reactivity of ethyl bromoacetate with soft nucleophiles like thiols [1] makes it an ideal choice for synthesizing pharmaceutical intermediates that require selective cysteine alkylation. The well-defined second-order rate constants [2] and Hammett ρ values [3] allow for precise prediction and control of reaction outcomes, minimizing byproduct formation and maximizing yield in GMP processes.

Development of Novel Chelating Agents for Heavy Metal Detoxification

The high electrophilicity of ethyl bromoacetate, as demonstrated by its rapid glutathione reactivity [1], is essential for exhaustive carboxymethylation of polyamines. This reaction is a key step in synthesizing lipophilic polyamino carboxylic acid (PACA) chelators, which have shown promise for the oral decorporation of actinides like americium [4]. The efficiency of this alkylation step is critical for achieving the desired chelating properties.

High-Yield Reformatsky Reactions Under Sonochemical Conditions

For the synthesis of complex β-hydroxyesters, ethyl bromoacetate has demonstrated the ability to achieve 'good to excellent yields' in sonochemical Reformatsky reactions [5]. This established reliability reduces the need for extensive reaction optimization, making it a preferred substrate for both medicinal chemistry exploration and the scale-up of key intermediates.

Chemical Biology Probes for Olfactory Research

The specific lachrymatory and alkylating properties of ethyl bromoacetate have been exploited in fundamental research. Its ability to selectively block odorant responses in the frog olfactory system, while sparing amine sensitivity, demonstrates its utility as a targeted biochemical probe [6]. This specificity, linked to its unique reactivity profile, highlights its value in specialized research applications beyond bulk chemical synthesis.

Application
Selection Property
Validation Focus
Controlled alkylation in pharma intermediates
Rapid thiol reactivity & defined kinetics
Reaction rate, selectivity, and byproduct minimization
Chelating agent synthesis (polyamino carboxylic acids)
High electrophilicity for exhaustive carboxymethylation
Alkylation efficiency and final chelator properties
Sonochemical Reformatsky β‑hydroxyester synthesis
Documented high yields in indium‑mediated conditions
Yield reproducibility and scalability of C–C bond formation
Olfactory research probes
Specific alkylation and lachrymatory profile
Selective blocking of odorant responses in model systems

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